molecular formula C12H12ClN3O2S B12207349 Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B12207349
M. Wt: 297.76 g/mol
InChI Key: WIXYCIXZXHZZEF-UHFFFAOYSA-N
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Description

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of p-chlorophenacyl bromide with thiourea in absolute methanol to form the thiazole ring. This intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or aromatic ring .

Scientific Research Applications

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly those targeting microbial infections.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethyl carbamate group.

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

ethyl N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C12H12ClN3O2S/c1-2-18-12(17)16-10-9(15-11(14)19-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)(H,16,17)

InChI Key

WIXYCIXZXHZZEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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